Cas no 2172390-67-7 ((1H-indazol-3-yl)methanethiol)

(1H-Indazol-3-yl)methanethiol is a heterocyclic thiol derivative featuring an indazole core with a methanethiol substituent at the 3-position. This compound is of interest in medicinal chemistry and organic synthesis due to its reactive thiol group, which facilitates conjugation, metal coordination, and nucleophilic substitution reactions. The indazole scaffold provides a stable aromatic framework, enhancing its utility in the development of pharmacologically active molecules, such as enzyme inhibitors or metal-chelating agents. Its structural versatility makes it valuable for constructing complex heterocyclic systems or modifying biomolecules. The product is typically handled under inert conditions to preserve thiol reactivity and purity.
(1H-indazol-3-yl)methanethiol structure
(1H-indazol-3-yl)methanethiol structure
Product Name:(1H-indazol-3-yl)methanethiol
CAS No:2172390-67-7
MF:C8H8N2S
MW:164.227519989014
CID:6292481
PubChem ID:90994244
Update Time:2025-05-27

(1H-indazol-3-yl)methanethiol Chemical and Physical Properties

Names and Identifiers

    • (1H-indazol-3-yl)methanethiol
    • EN300-1288473
    • 2172390-67-7
    • Inchi: 1S/C8H8N2S/c11-5-8-6-3-1-2-4-7(6)9-10-8/h1-4,11H,5H2,(H,9,10)
    • InChI Key: FJSGDLSDDJIEMO-UHFFFAOYSA-N
    • SMILES: SCC1=C2C=CC=CC2=NN1

Computed Properties

  • Exact Mass: 164.04081944g/mol
  • Monoisotopic Mass: 164.04081944g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 29.7Ų

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Additional information on (1H-indazol-3-yl)methanethiol

Recent Advances in the Study of (1H-indazol-3-yl)methanethiol and Its Applications in Chemical Biology and Medicine

The compound (1H-indazol-3-yl)methanethiol (CAS: 2172390-67-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a building block for drug development. The compound's indazole core and thiol functionality make it a versatile scaffold for the design of novel inhibitors and probes targeting various biological pathways.

Recent studies have highlighted the role of (1H-indazol-3-yl)methanethiol as a key intermediate in the synthesis of small-molecule inhibitors targeting protein kinases and other enzymes involved in cancer and inflammatory diseases. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of selective inhibitors for the JAK-STAT signaling pathway, which is implicated in several autoimmune disorders. The thiol group in the compound allows for facile conjugation with electrophilic moieties, enabling the creation of covalent inhibitors with enhanced potency and selectivity.

In addition to its applications in drug discovery, (1H-indazol-3-yl)methanethiol has also been explored as a tool compound in chemical biology. A recent preprint on bioRxiv detailed its use in the development of activity-based probes for profiling cysteine-reactive enzymes in live cells. The study leveraged the compound's thiol group to generate fluorescent probes that selectively label active sites of target enzymes, providing insights into their functional states in complex biological systems. This approach has potential implications for understanding enzyme dynamics and identifying new drug targets.

From a synthetic chemistry perspective, advances in the preparation of (1H-indazol-3-yl)methanethiol have been reported, with several groups optimizing routes to improve yield and purity. A 2022 publication in Organic Letters described a novel one-pot synthesis method that reduces the number of steps and minimizes the use of hazardous reagents, making the process more scalable and environmentally friendly. These improvements are critical for enabling larger-scale production of the compound for preclinical and clinical studies.

Despite these promising developments, challenges remain in the broader application of (1H-indazol-3-yl)methanethiol. Issues such as stability under physiological conditions and potential off-target effects of thiol-containing compounds need to be addressed. Ongoing research is focused on derivatizing the scaffold to enhance its pharmacokinetic properties while retaining its biological activity. Collaborative efforts between academia and industry are expected to accelerate the translation of these findings into therapeutic candidates.

In conclusion, (1H-indazol-3-yl)methanethiol represents a valuable chemical entity with diverse applications in drug discovery and chemical biology. Its unique structural features and reactivity profile continue to inspire innovative research, positioning it as a compound of interest for future studies. As the field progresses, further elucidation of its mechanism of action and optimization of its properties will be essential for realizing its full potential in medicine.

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